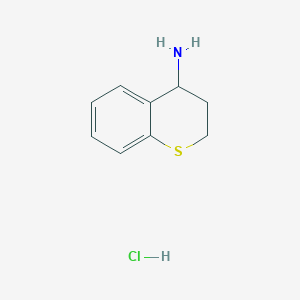
3,4-二氢-2H-1-苯并噻喃-4-胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is a useful research compound. Its molecular formula is C9H12ClNS and its molecular weight is 201.72 g/mol. The purity is usually 95%.
The exact mass of the compound (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物化学:抗利什曼病药物
噻咯烷衍生物因其作为抗利什曼病药物的潜力而被研究。 与 3,4-二氢-2H-1-苯并噻喃-4-胺结构相似的含有乙烯基砜部分的化合物已显示出对利什曼原虫寄生虫具有高活性,且细胞毒性低,使其成为治疗皮肤利什曼病的有希望的候选药物 .
有机合成:构建块
该化合物在有机合成中用作多功能构建块。 它可以进行各种化学反应,包括取代和环化,以创建各种杂环化合物,这些化合物在开发药物和农用化学品方面具有价值 .
蛋白质组学研究:专业化学品
在蛋白质组学中,该化合物用作专业化学品。 它独特的性质使其能够与蛋白质和酶相互作用,这对于理解生物系统中蛋白质的功能和相互作用至关重要 .
材料科学:聚合物研究
噻咯烷部分在材料科学,特别是聚合物研究中引起关注。 将其整合到聚合物中可以潜在地改变其电子和光学性质,这对创造先进材料有利 .
生化研究:酶抑制
研究人员探索了噻咯烷衍生物作为酶抑制剂的用途。 通过与酶的活性位点结合,它们可以调节酶的活性,这在研究生化途径和开发治疗剂方面非常有用 .
化学合成:含硫化合物
由于其含硫杂环,该化合物在合成含氧分子的硫类似物方面意义重大。 这些类似物通常表现出独特的生物活性,可以导致新的药物发现 .
分析化学:色谱法
在分析化学中,3,4-二氢-2H-1-苯并噻喃-4-胺的衍生物在色谱法中用作标准品或参比物。 它们有助于识别和量化复杂混合物中的化合物 .
药理学:药物开发
噻咯烷衍生物与天然存在的生物活性分子结构相似,使其在药物开发中具有价值。 它们用于创建可以与生物靶标相互作用的类似物和模拟物,从而导致开发新的药物 .
生物活性
(3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride, with the CAS number 15857-70-2, is a compound of interest in various fields of research due to its potential biological activities. This article explores the compound's synthesis, chemical properties, and its significant biological activities, particularly its anticancer properties and applications in electrochemistry.
The molecular formula of (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride is C9H12ClNS, with a molecular weight of 201.72 g/mol. The compound is characterized by its irritant properties and is classified under the GHS hazard class as an irritant. Its melting point ranges from 228 to 229 °C .
| Property | Value |
|---|---|
| CAS Number | 15857-70-2 |
| Molecular Formula | C9H12ClNS |
| Molecular Weight | 201.72 g/mol |
| Melting Point | 228-229 °C |
| IUPAC Name | 3,4-dihydro-2H-thiochromen-4-ylazanium;chloride |
| Safety Classification | Irritant |
Anticancer Activity
A pivotal study by Nammalwar et al. (2010) investigated the anticancer properties of derivatives of (3,4-Dihydro-2H-1-benzothiopyran-4-yl). The research demonstrated that these derivatives exhibited significant cytotoxic effects against various cancer cell lines. The results indicated a strong potential for these compounds in cancer therapeutics, particularly highlighting their efficacy in inducing apoptosis in cancer cells .
Synthesis and Applications
The synthesis of (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride has been explored in multiple studies:
- Cycloaddition Reactions : Prajapati et al. (1993) described methods for generating sulfene using this compound in cycloaddition reactions, leading to the formation of various sulfur-containing heterocycles .
- Electrochemical Applications : Research by Kim et al. (2005) focused on the use of benzyl-substituted quaternary ammonium ions, including this compound, as components in ionic liquids for sodium battery electrolytes. The findings suggested promising applications in energy storage technologies .
- Intramolecular Cycloaddition : Chukhajian et al. (2010) explored base-catalyzed intramolecular cycloaddition involving this compound, demonstrating its utility in synthesizing complex organic structures .
Case Studies and Research Findings
Several studies have highlighted the biological activity and potential applications of (3,4-Dihydro-2H-1-benzothiopyran-4-yl)ammonium chloride:
Study Overview
| Study Reference | Focus Area | Key Findings |
|---|---|---|
| Nammalwar et al. (2010) | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |
| Prajapati et al. (1993) | Synthesis Methods | Effective in cycloaddition reactions for sulfur heterocycles |
| Kim et al. (2005) | Electrochemical Applications | Potential use in ionic liquids for sodium batteries |
| Chukhajian et al. (2010) | Organic Synthesis | Successful intramolecular cycloaddition reactions |
属性
CAS 编号 |
15857-70-2 |
|---|---|
分子式 |
C9H12ClNS |
分子量 |
201.72 g/mol |
IUPAC 名称 |
3,4-dihydro-2H-thiochromen-4-ylazanium;chloride |
InChI |
InChI=1S/C9H11NS.ClH/c10-8-5-6-11-9-4-2-1-3-7(8)9;/h1-4,8H,5-6,10H2;1H |
InChI 键 |
TXPWNJPROMVYBG-UHFFFAOYSA-N |
SMILES |
C1CSC2=CC=CC=C2C1N.Cl |
规范 SMILES |
C1CSC2=CC=CC=C2C1[NH3+].[Cl-] |
Key on ui other cas no. |
15857-70-2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















